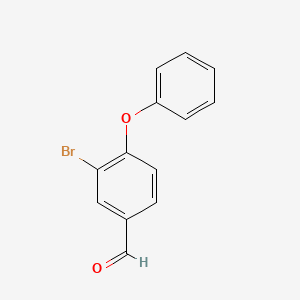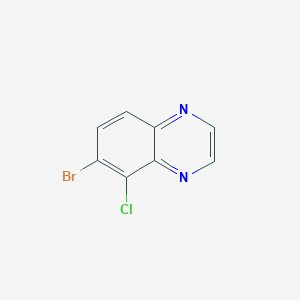
Methyl 3-hydroxyoxolane-3-carboxylate
Übersicht
Beschreibung
Methyl 3-hydroxyoxolane-3-carboxylate is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is methyl 3-hydroxytetrahydro-3-furancarboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 146.14 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 3-hydroxyoxolane-3-carboxylate is explored in various synthetic pathways due to its chemical properties. Moloney (2001) synthesized a molecule structurally related to this compound, indicating its potential in creating novel molecules for pharmacological applications, particularly as potential anti-inflammatory agents (Moloney, 2001). Yakura et al. (1999) used a related compound, methyl (S)-α-diazo-2,2-dimethyl-β-oxo-1,3-dioxolane-2-butanoate, to synthesize a highly functionalized cyclopentane via C-H insertion, showcasing the potential of these compounds in generating complex molecular structures (Yakura et al., 1999).
Pharmaceutical Intermediates
In the field of pharmaceuticals, derivatives of this compound are synthesized for potential applications in drug development. For instance, Chen et al. (2013) synthesized (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit of a cyclic depsipeptide exhibiting cytotoxicity against specific cell lines, indicating its potential use in cancer research or treatment (Chen et al., 2013).
Chemical Characterization and Analysis
The paper by Petersson and Samuelson (1976) highlights the formation of a compound structurally similar to this compound during the alkaline degradation of cellulose, pointing towards its possible role in the characterization of complex chemical processes or in the production of specific chemical compounds from biomass (Petersson & Samuelson, 1976).
Applications in Organic Synthesis
The molecule is also integral to the field of organic synthesis. Janes and colleagues (1999) utilized a compound structurally similar to this compound for the separation of cis and trans diastereomers, demonstrating the molecule's utility in resolving complex mixtures in organic chemistry (Janes et al., 1999).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Methyl 3-hydroxyoxolane-3-carboxylate Given its structural features, it might be involved in reactions related to ester hydrolysis or decarboxylation . These processes could potentially affect various metabolic pathways, leading to downstream effects.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, its storage temperature is reported to be room temperature , suggesting that it might be stable under normal environmental conditions.
Biochemische Analyse
Biochemical Properties
Methyl 3-hydroxyoxolane-3-carboxylate plays a significant role in biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways where it may act as a substrate or inhibitor . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity, depending on the nature of the interaction . For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to ester metabolism and energy production. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds, leading to the formation of metabolites that can enter other metabolic pathways. The compound may also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of metabolites and the overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in certain tissues or organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The subcellular localization of this compound is crucial for understanding its role in cellular function and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 3-hydroxyoxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKVXUJICVISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342035-97-5 | |
| Record name | methyl 3-hydroxyoxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)





![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)